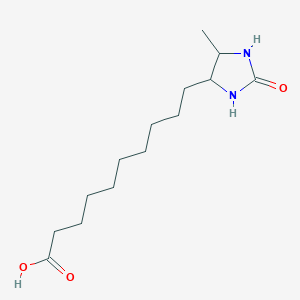
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of cyano, dichloro, methoxy, and fluoro groups in the structure suggests potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved by reacting an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable chlorinating and methoxylating agents.
Amination reaction: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 3-fluoro-4-methoxyaniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of new functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of cyano and halogen groups suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. The structural features suggest it could interact with biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the halogen and methoxy groups could influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Cyano-N-(2,4-dichlorophenyl)-3-((3-fluorophenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxyphenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-chlorophenyl)amino)acrylamide
Uniqueness
The unique combination of cyano, dichloro, methoxy, and fluoro groups in 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide distinguishes it from similar compounds. These functional groups contribute to its potential reactivity and bioactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H14Cl2FN3O3 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC名 |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-(3-fluoro-4-methoxyanilino)prop-2-enamide |
InChI |
InChI=1S/C18H14Cl2FN3O3/c1-26-16-4-3-11(5-14(16)21)23-9-10(8-22)18(25)24-15-7-17(27-2)13(20)6-12(15)19/h3-7,9,23H,1-2H3,(H,24,25)/b10-9+ |
InChIキー |
OMRXWDRAEJMPHB-MDZDMXLPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
正規SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


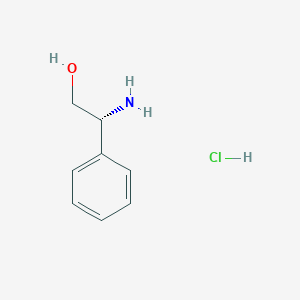
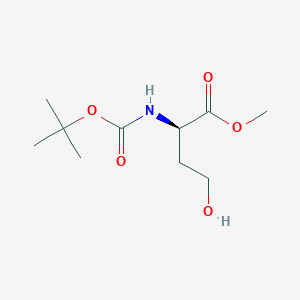
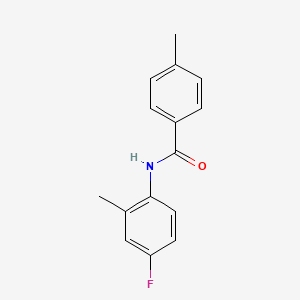
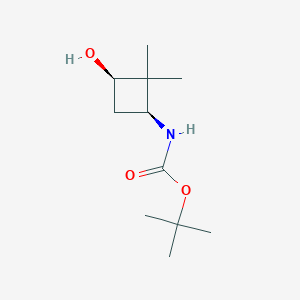
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

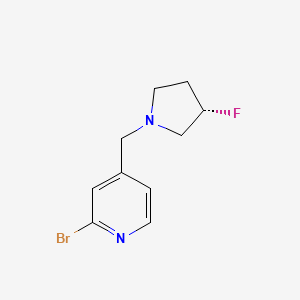
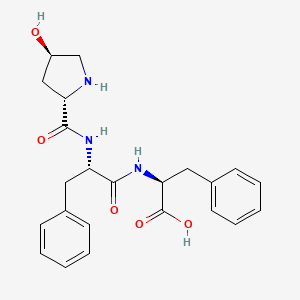
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
